molecular formula C16H18N4O4S B2910278 7-benzyl-8-((2,3-dihydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 378198-70-0

7-benzyl-8-((2,3-dihydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2910278
CAS No.: 378198-70-0
M. Wt: 362.4
InChI Key: YNPUAGSXGQHUGK-UHFFFAOYSA-N
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Description

7-Benzyl-8-((2,3-dihydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a substituted purine-dione derivative characterized by a benzyl group at the N7 position, a methyl group at N3, and a 2,3-dihydroxypropylthio moiety at the C8 position.

Properties

IUPAC Name

7-benzyl-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-19-13-12(14(23)18-15(19)24)20(7-10-5-3-2-4-6-10)16(17-13)25-9-11(22)8-21/h2-6,11,21-22H,7-9H2,1H3,(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPUAGSXGQHUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(CO)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-8-((2,3-dihydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting with the base purine structure. The key steps include:

  • Benzyl group introduction: This is achieved through a benzyl halide and a suitable base.

  • Thiol group introduction: The thiol group is introduced using a suitable thiolating agent.

  • Hydroxypropyl group introduction: This involves the reaction with 2,3-dihydroxypropyl halide under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the benzyl or thiol groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various halides and nucleophiles under controlled conditions

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound

  • Reduction: Reduced derivatives of the compound

  • Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

This compound has shown promise in various scientific research fields:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: Studied for its potential therapeutic applications, such as in the treatment of certain diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 7-Benzyl-8-((2,3-dihydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent Effects on Physicochemical Properties

The compound’s 2,3-dihydroxypropylthio group distinguishes it from analogs with alternative C8 substitutions. Key comparisons include:

Compound Name C8 Substituent Molecular Formula Melting Point (°C) Key Features Reference
Target Compound 2,3-dihydroxypropylthio Not explicitly stated Not reported Hydrophilic hydroxyl groups enhance solubility; potential H-bonding sites.
7-Benzyl-8-phenyl analog (Compound 15) Phenyl C20H18N4O2 164 Hydrophobic phenyl group; lower solubility; aromatic interactions.
7-Benzyl-8-(3-chloro-2-hydroxypropylthio) 3-chloro-2-hydroxypropyl C17H18ClN4O3S Not reported Chlorine atom increases electronegativity; potential metabolic stability.
7-Allyl-8-(2,3-dihydroxypropylthio) analog 2,3-dihydroxypropylthio C12H16N4O4S Not reported Allyl group at N7 reduces steric bulk vs. benzyl; altered pharmacokinetics.
7-Benzyl-8-(isopentylthio) analog Isopentylthio C18H22N4O2S Not reported Hydrophobic isopentyl chain; may enhance membrane permeability.

Analysis :

  • The target compound’s dihydroxypropylthio group likely improves water solubility compared to phenyl (Compound 15) or isopentylthio (CID 980564) analogs, critical for bioavailability .

Implications for Target Compound :

  • The dihydroxypropylthio group’s hydroxyls could facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors), similar to TC227 . However, the absence of chlorine or aryl groups may reduce affinity for 5-HT/D2 receptors compared to dichlorophenylpiperazine derivatives .

Biological Activity

7-benzyl-8-((2,3-dihydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest due to its potential therapeutic applications. This compound belongs to a class of molecules known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

  • Molecular Formula : C17H20N4O4S
  • Molecular Weight : 376.4301 g/mol
  • CAS Number : 332388-42-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to inhibit certain enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and inflammation. The compound's structure allows it to mimic natural substrates in these pathways, leading to altered cellular responses.

Anticancer Activity

Several studies have highlighted the anticancer potential of 7-benzyl-8-((2,3-dihydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione:

  • Inhibition of Cell Proliferation : Research indicates that this compound can significantly inhibit the proliferation of various cancer cell lines. For instance, in vitro studies have shown a dose-dependent reduction in cell viability in breast and lung cancer cell lines.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting the expression of inflammatory mediators. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antiviral Activity

Preliminary studies suggest that 7-benzyl-8-((2,3-dihydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione may possess antiviral properties against certain viruses. Its mechanism appears to involve interference with viral replication processes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of proliferation in breast and lung cancer cell lines
Apoptosis InductionActivation of caspase pathways
Anti-inflammatoryReduced TNF-alpha and IL-6 levels in animal models
AntiviralInhibition of viral replication

Case Studies

  • Breast Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound led to a significant reduction in cell viability (up to 70% at 50 µM). The mechanism involved apoptosis via mitochondrial pathways.
  • Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in paw edema and inflammatory cytokine levels compared to untreated controls.

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